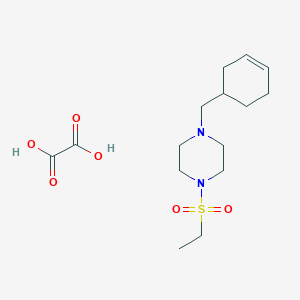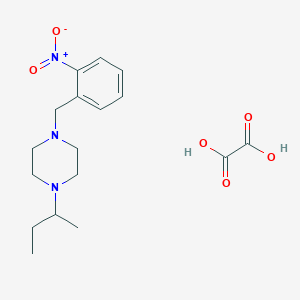![molecular formula C24H21NO4 B3939288 1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate](/img/structure/B3939288.png)
1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate
説明
1-methyl-2-oxo-2-phenylethyl 3-[(phenylacetyl)amino]benzoate, commonly known as MPA, is a synthetic compound that has been widely used in scientific research. MPA belongs to the class of compounds known as benzodiazepines and has been shown to have a range of biochemical and physiological effects.
作用機序
The mechanism of action of MPA involves its binding to the benzodiazepine site on the GABA-A receptor. This binding results in an increase in the affinity of the receptor for GABA, leading to an increase in the inhibitory effects of GABA on neuronal activity. This increased inhibition results in a decrease in neuronal excitability, leading to the anxiolytic and anticonvulsant effects of MPA.
Biochemical and Physiological Effects:
MPA has been shown to have a range of biochemical and physiological effects. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models. MPA has also been shown to have muscle relaxant properties and to decrease blood pressure in animal models. In addition, MPA has been shown to have anti-inflammatory effects.
実験室実験の利点と制限
One of the main advantages of using MPA in lab experiments is its ability to bind specifically to the benzodiazepine site on the GABA-A receptor. This specificity allows for the investigation of the role of GABA in various physiological and pathological states. However, one of the limitations of using MPA in lab experiments is its potential for off-target effects. MPA has been shown to bind to other receptors in addition to the benzodiazepine site on the GABA-A receptor, which may confound the results of experiments.
将来の方向性
There are several future directions for research on MPA. One area of research is the investigation of the role of MPA in the treatment of anxiety and depression. Another area of research is the investigation of the potential for MPA to be used as an anticonvulsant in the treatment of epilepsy. Additionally, there is potential for MPA to be used in the treatment of inflammation and autoimmune disorders. Further research is needed to fully understand the potential of MPA in these areas.
科学的研究の応用
MPA has been widely used in scientific research due to its ability to bind to the benzodiazepine site on the GABA-A receptor. This binding results in an increase in the affinity of the receptor for GABA, leading to an increase in the inhibitory effects of GABA on neuronal activity. MPA has been used in studies investigating the role of GABA in anxiety, depression, and epilepsy.
特性
IUPAC Name |
(1-oxo-1-phenylpropan-2-yl) 3-[(2-phenylacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c1-17(23(27)19-11-6-3-7-12-19)29-24(28)20-13-8-14-21(16-20)25-22(26)15-18-9-4-2-5-10-18/h2-14,16-17H,15H2,1H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZHFHUQXPZOSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=CC=CC=C1)OC(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Oxo-1-phenylpropan-2-yl 3-[(phenylacetyl)amino]benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methyl-8-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]tetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3939216.png)


![2,7-bis(3-methoxypropyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B3939230.png)
![N-[2-(4-chlorophenoxy)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B3939237.png)


![1-[4-(benzyloxy)-3-methoxybenzyl]-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3939245.png)
![N-[7-(3,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B3939249.png)
![methyl 4-{[2-(3,4-dimethylphenoxy)propanoyl]oxy}-3-methoxybenzoate](/img/structure/B3939260.png)

![2-[3-methyl-1-(1-piperidinylcarbonyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3939294.png)
